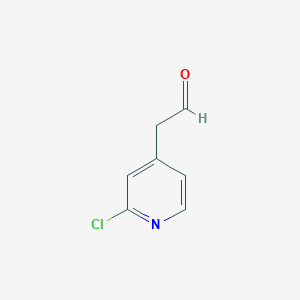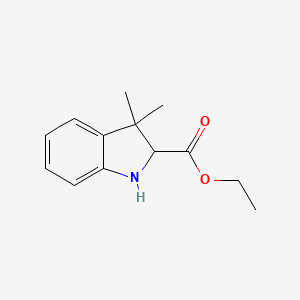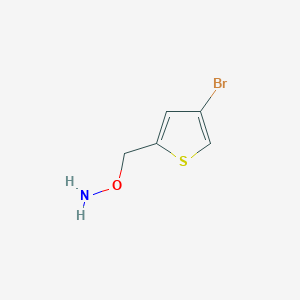![molecular formula C16H16N2O4 B13550804 2-{[(Benzyloxy)carbonyl]amino}-3-(pyridin-4-yl)propanoic acid](/img/structure/B13550804.png)
2-{[(Benzyloxy)carbonyl]amino}-3-(pyridin-4-yl)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{[(Benzyloxy)carbonyl]amino}-3-(pyridin-4-yl)propanoic acid is an alanine derivative that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzyloxycarbonyl group and a pyridinyl moiety. It is primarily used in the synthesis of peptides and as a building block in organic chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(Benzyloxy)carbonyl]amino}-3-(pyridin-4-yl)propanoic acid typically involves the protection of amino acids. One common method involves the use of benzyl chloroformate to protect the amino group of alanine. The reaction is carried out in an alkaline medium, such as 2 M sodium hydroxide, at low temperatures (0°C) to prevent side reactions. The reaction mixture is then maintained at room temperature for several hours to ensure complete reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The final product is typically purified using crystallization or chromatography techniques.
Análisis De Reacciones Químicas
Types of Reactions
2-{[(Benzyloxy)carbonyl]amino}-3-(pyridin-4-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The benzyloxycarbonyl group can be oxidized to form corresponding carboxylic acids.
Reduction: The nitro group in the pyridinyl moiety can be reduced to an amine.
Substitution: The benzyloxycarbonyl group can be substituted with other protective groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Substitution reactions often involve nucleophiles like amines or alcohols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzyloxycarbonyl group yields carboxylic acids, while reduction of the nitro group yields amines.
Aplicaciones Científicas De Investigación
2-{[(Benzyloxy)carbonyl]amino}-3-(pyridin-4-yl)propanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and peptides.
Biology: The compound is used in the study of enzyme-substrate interactions and protein synthesis.
Mecanismo De Acción
The mechanism of action of 2-{[(Benzyloxy)carbonyl]amino}-3-(pyridin-4-yl)propanoic acid involves its interaction with specific molecular targets. The benzyloxycarbonyl group acts as a protective group, allowing the compound to participate in various chemical reactions without undergoing unwanted side reactions. The pyridinyl moiety can interact with enzymes and receptors, influencing their activity and function .
Comparación Con Compuestos Similares
Similar Compounds
®-2-{[(Benzyloxy)carbonyl]amino}-3-(4-hydroxyphenyl)propanoic acid: This compound has a similar structure but includes a hydroxyphenyl group instead of a pyridinyl group.
2-(Biphenyl-4-yl)propionic acid: This compound features a biphenyl group and is used in similar applications.
Uniqueness
2-{[(Benzyloxy)carbonyl]amino}-3-(pyridin-4-yl)propanoic acid is unique due to its combination of a benzyloxycarbonyl protective group and a pyridinyl moiety. This structure allows it to participate in a wide range of chemical reactions and makes it a versatile building block in organic synthesis.
Propiedades
Fórmula molecular |
C16H16N2O4 |
|---|---|
Peso molecular |
300.31 g/mol |
Nombre IUPAC |
2-(phenylmethoxycarbonylamino)-3-pyridin-4-ylpropanoic acid |
InChI |
InChI=1S/C16H16N2O4/c19-15(20)14(10-12-6-8-17-9-7-12)18-16(21)22-11-13-4-2-1-3-5-13/h1-9,14H,10-11H2,(H,18,21)(H,19,20) |
Clave InChI |
OZAKUELEMVNARK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)COC(=O)NC(CC2=CC=NC=C2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


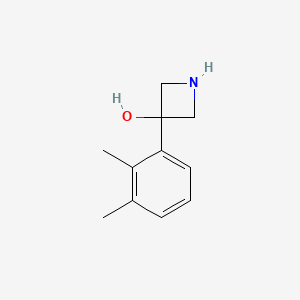
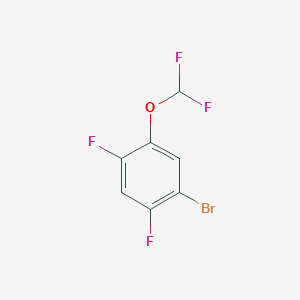
![6-chloro-N-[2-[4-(trifluoromethyl)phenyl]ethyl]pyridine-3-carboxamide](/img/structure/B13550758.png)


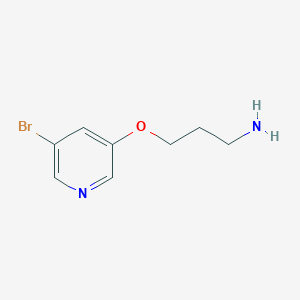
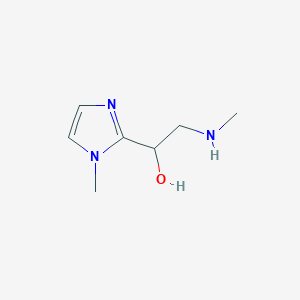
![1-Azaspiro[4.4]nonane-3-sulfonamidehydrochloride](/img/structure/B13550786.png)
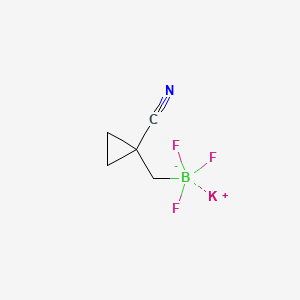
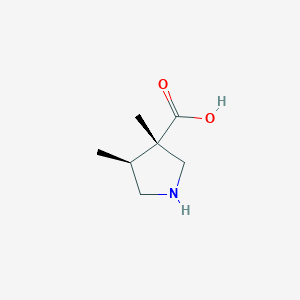
methyl}prop-2-enamide](/img/structure/B13550803.png)
